molecular formula C10H9FN2O B13076490 7-Fluoro-2-methoxy-8-methyl-1,5-naphthyridine

7-Fluoro-2-methoxy-8-methyl-1,5-naphthyridine

Cat. No.: B13076490
M. Wt: 192.19 g/mol
InChI Key: CJNHAHGGICRBSK-UHFFFAOYSA-N
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Description

7-Fluoro-2-methoxy-8-methyl-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to the naphthyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the treatment of the precursor compound with elemental fluorine in the presence of an organic solvent . Another approach involves the use of SelectFluor, a fluorinating reagent, to achieve the desired fluorination .

Industrial Production Methods

Industrial production of 7-Fluoro-2-methoxy-8-methyl-1,5-naphthyridine may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods is crucial for producing the compound in sufficient quantities for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methoxy-8-methyl-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methoxy-8-methyl-1,5-naphthyridine involves its interaction with specific molecular targets. The fluorine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrostatic interactions with target molecules, influencing their biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

7-fluoro-2-methoxy-8-methyl-1,5-naphthyridine

InChI

InChI=1S/C10H9FN2O/c1-6-7(11)5-12-8-3-4-9(14-2)13-10(6)8/h3-5H,1-2H3

InChI Key

CJNHAHGGICRBSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1F)C=CC(=N2)OC

Origin of Product

United States

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